N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15371734
InChI: InChI=1S/C21H22FN3O3/c1-2-3-4-11-25-20(27)17-10-7-15(12-18(17)24-21(25)28)19(26)23-13-14-5-8-16(22)9-6-14/h5-10,12H,2-4,11,13H2,1H3,(H,23,26)(H,24,28)
SMILES:
Molecular Formula: C21H22FN3O3
Molecular Weight: 383.4 g/mol

N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

CAS No.:

Cat. No.: VC15371734

Molecular Formula: C21H22FN3O3

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide -

Specification

Molecular Formula C21H22FN3O3
Molecular Weight 383.4 g/mol
IUPAC Name N-[(4-fluorophenyl)methyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide
Standard InChI InChI=1S/C21H22FN3O3/c1-2-3-4-11-25-20(27)17-10-7-15(12-18(17)24-21(25)28)19(26)23-13-14-5-8-16(22)9-6-14/h5-10,12H,2-4,11,13H2,1H3,(H,23,26)(H,24,28)
Standard InChI Key JGWYIBIVRAMNHC-UHFFFAOYSA-N
Canonical SMILES CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)F)NC1=O

Introduction

N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of tetrahydroquinazolines. Its molecular formula is C21H22FN3O3, and it has a molecular weight of approximately 383.423 g/mol. This compound is characterized by a quinazoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. It features two carbonyl groups (dioxo) and a carboxamide functional group, making it a significant molecule in medicinal chemistry due to its structural complexity and potential biological activity.

Structural Features and Synthesis

The compound's structure includes a fluorobenzyl moiety attached to the quinazoline core, which enhances its lipophilicity and biological activity. The synthesis of N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. These methods allow for the efficient construction of the desired compound while enabling modifications for enhanced biological properties.

Biological Activity and Applications

N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide has been investigated for its potential biological activities. Compounds with similar structures have shown promise in various therapeutic areas, including neurological protection and other pharmacological applications. The presence of fluorine in the aromatic ring is believed to enhance its pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Reactivity and Derivatives

The chemical reactivity of N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide can be explored through various organic reactions typical for amides and quinazoline derivatives. These reactions highlight the compound's versatility for further derivatization and optimization in drug design.

Comparison with Similar Compounds

Several compounds share structural similarities with N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide. These include:

Compound NameStructural FeaturesBiological Activity
3-(4-fluorobenzyl)-2,4-dioxo-N-(2-(piperidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamideSimilar quinazoline core with piperidine substitutionPotential antitumor activity
N-(2-(piperidin-1-yl)ethyl)-5-methylthieno[3,2-d]pyrimidin-6-carboxamideThieno[3,2-d]pyrimidine structureAntiviral properties
5-(4-fluorobenzyl)-2-thiazolidinedioneContains thiazolidinedione moietyInsulin sensitizing effects

These compounds illustrate variations in biological activity and structural features while highlighting the uniqueness of N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide due to its specific dioxo and carboxamide functionalities combined with a tetrahydroquinazoline framework.

Potential Therapeutic Applications

N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide has potential applications in various therapeutic areas. Its unique structure and the presence of fluorine may enhance its binding affinity and biological activity compared to other derivatives lacking this feature. This could lead to improved therapeutic profiles in applications targeting specific biological pathways.

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